molecular formula C22H15BrN4O3 B2646202 N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide CAS No. 364052-49-3

N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide

Cat. No. B2646202
M. Wt: 463.291
InChI Key: FQMVXNUNEWNDEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as the one , has been a topic of considerable interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 5-Bromo-2-oxindole, a related compound, is a pale yellow solid with a melting point of 220-224 °C .

Scientific Research Applications

Antiepileptic Activity

A study on the synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives, which bear structural similarities to N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide, revealed that certain compounds demonstrated significant antiepileptic effects. The compounds were synthesized and evaluated against induced seizures in mice, with some showing higher latency times comparable to thalidomide, a known antiepileptic drug. Molecular docking studies suggested strong interactions with the GABAA receptor, indicating a potential mechanism of action for these compounds in epilepsy treatment (Asadollahi et al., 2019).

Anticonvulsant Properties

Research into benzamides, a category that includes N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide, has demonstrated the anticonvulsant potential of these compounds. A series of benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety was synthesized and found to be either equipotent with or more potent than phenytoin, a standard in anticonvulsant therapy (Mussoi et al., 1996).

Melanoma Uptake and Imaging

The radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, structurally related to N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide, have been used in melanoma imaging. These compounds demonstrated high melanoma uptake and tissue selectivity, facilitated by slow urinary excretion, offering potential for improved melanoma imaging and therapy (Eisenhut et al., 2000).

Anticancer Activity

The development of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and quinazolin-4(3H)-ones as CFM-1 analogs highlighted their remarkable antitumor activity against various cancer cell lines. These compounds were more potent than the standard drug CFM-1, indicating their potential as novel anticancer agents (Alafeefy et al., 2015).

Antipathogenic Activity

The synthesis and antipathogenic activity of new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, demonstrated significant anti-microbial properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these compounds for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Future Directions

The future directions for the research and development of indole derivatives like “N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide” are promising. Given their diverse biological activities and potential therapeutic applications, there is considerable interest in the synthesis of novel indole derivatives .

properties

IUPAC Name

2-benzamido-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O3/c23-14-10-11-18-16(12-14)19(22(30)25-18)26-27-21(29)15-8-4-5-9-17(15)24-20(28)13-6-2-1-3-7-13/h1-12,25,30H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFVDTRCKYWUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide

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